Cas no 71795-72-7 (2-Bromo-4,5-dimethylbenzenesulfonyl chloride)
2-Bromo-4,5-dimethylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4,5-dimethylbenzene-1-sulfonyl chloride
- 2-bromo-4,5-dimethylbenzenesulfonyl chloride
- 2-bromo-4,5-dimethylbenzenesulfonyl chloride(SALTDATA: FREE)
- SCHEMBL22056791
- MFCD14702917
- 2-Bromo-4,5-dimethylbenzene-1-sulfonylchloride
- CS-0326549
- EN300-8166280
- 71795-72-7
- DTXSID80502173
- AKOS005139213
- BS-38424
- 2-Bromo-4,5-dimethylbenzenesulfonyl chloride
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- MDL: MFCD14702917
- Inchi: 1S/C8H8BrClO2S/c1-5-3-7(9)8(4-6(5)2)13(10,11)12/h3-4H,1-2H3
- InChI Key: LOSWVTPOIIAILQ-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=C(C)C=C1S(=O)(=O)Cl
Computed Properties
- Exact Mass: 281.91169g/mol
- Monoisotopic Mass: 281.91169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 42.5Ų
2-Bromo-4,5-dimethylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061605-250mg |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 95% | 250mg |
£66.00 | 2022-03-01 | |
| Fluorochem | 061605-1g |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 95% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 061605-5g |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 95% | 5g |
£372.00 | 2022-03-01 | |
| Fluorochem | 061605-10g |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 95% | 10g |
£607.00 | 2022-03-01 | |
| TRC | B626135-100mg |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B626135-500mg |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 500mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B626135-1g |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 1g |
$ 230.00 | 2022-06-07 | ||
| abcr | AB267711-250 mg |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 250MG |
€151.40 | 2022-06-11 | ||
| abcr | AB267711-1 g |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 1 g |
€179.70 | 2023-07-20 | ||
| abcr | AB267711-5 g |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride |
71795-72-7 | 5 g |
€552.30 | 2023-07-20 |
2-Bromo-4,5-dimethylbenzenesulfonyl chloride Suppliers
2-Bromo-4,5-dimethylbenzenesulfonyl chloride Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Bromo-4,5-dimethylbenzenesulfonyl chloride
Professional Introduction to 2-Bromo-4,5-dimethylbenzenesulfonyl chloride (CAS No: 71795-72-7)
2-Bromo-4,5-dimethylbenzenesulfonyl chloride, with the CAS number 71795-72-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural properties, characterized by a bromine substituent and two methyl groups on a benzene ring conjugated with a sulfonyl chloride functional group, make it a versatile building block for medicinal chemists.
The< strong> sulfonyl chloride moiety in this compound is highly reactive, enabling it to participate in nucleophilic substitution reactions, which are fundamental to the synthesis of sulfonamide derivatives. Sulfonamides are a class of compounds with broad therapeutic applications, including antibacterial, antiviral, and anti-inflammatory properties. The presence of the bromine atom further enhances the reactivity of the molecule, allowing for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing new sulfonamide-based drugs due to their efficacy and safety profiles. For instance, studies have demonstrated the potential of< strong> 2-Bromo-4,5-dimethylbenzenesulfonyl chloride in the synthesis of inhibitors targeting various enzymatic pathways involved in diseases such as cancer and diabetes. The ability to modify the substituents on the benzene ring allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of these derivatives.
The< strong> bromine substituent in particular plays a critical role in these modifications. It not only facilitates further functionalization but also influences the electronic properties of the aromatic ring, thereby affecting the overall reactivity and binding affinity of the resulting compounds. This makes< strong> 2-Bromo-4,5-dimethylbenzenesulfonyl chloride an invaluable tool for medicinal chemists seeking to develop next-generation therapeutics.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is often associated with various diseases, most notably cancer. By incorporating< strong> 2-Bromo-4,5-dimethylbenzenesulfonyl chloride into the structure of kinase inhibitors, researchers can achieve high selectivity and potency. Recent studies have shown that sulfonamide-based kinase inhibitors derived from this intermediate exhibit promising preclinical activity against several types of cancer.
The< strong> dimethyl groups on the benzene ring contribute to the steric environment around the sulfonyl chloride moiety, influencing both its reactivity and its interactions with biological targets. This fine control over steric hindrance is crucial for optimizing drug-like properties such as solubility, metabolic stability, and binding affinity. The combination of these structural features makes< strong> 2-Bromo-4,5-dimethylbenzenesulfonyl chloride a preferred choice for researchers aiming to develop sophisticated molecular probes and drug candidates.
In addition to its role in kinase inhibition, this compound has also been explored in the development of antimicrobial agents. The sulfonyl chloride group can be readily converted into sulfonamides that exhibit broad-spectrum antimicrobial activity. This has been particularly relevant in light of growing concerns about antibiotic resistance. Researchers have utilized< strong> 2-Bromo-4,5-dimethylbenzenesulfonyl chloride to synthesize novel sulfonamides with enhanced efficacy against resistant bacterial strains.
The synthetic utility of< strong> 2-Bromo-4,5-dimethylbenzenesulfonyl chloride extends beyond pharmaceutical applications. It is also employed in materials science and agrochemical research. For example, sulfonamide derivatives synthesized from this intermediate have shown potential as herbicides and fungicides due to their ability to disrupt essential biological processes in plants and fungi.
The reactivity of the< strong> sulfonyl chloride group allows for easy introduction into various molecular frameworks through nucleophilic aromatic substitution or displacement reactions. This versatility makes it an indispensable reagent for synthetic organic chemists working on complex molecule construction. The< strong> bromine -containing precursor further enhances these synthetic possibilities by enabling subsequent cross-coupling reactions that would otherwise be difficult to achieve.
In conclusion,< strong> 2-Bromo-4,5-dimethylbenzenesulfonyl chloride (CAS No: 71795-72-7) is a multifaceted compound with significant implications in pharmaceutical research and beyond. Its unique structural features enable it to serve as a key intermediate in synthesizing diverse classes of bioactive molecules. The ongoing research utilizing this compound highlights its importance in developing innovative therapeutic strategies against various diseases.
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